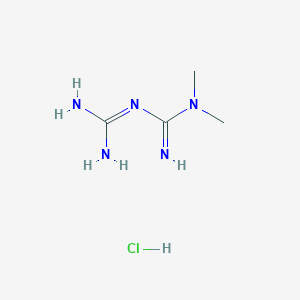

メトホルミン塩酸塩

概要

説明

科学的研究の応用

Eflornithine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its effects on enzyme activity and cellular processes.

Medicine: Used to treat African trypanosomiasis and excessive facial hair growth. .

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Safety and Hazards

将来の方向性

Metformin has been used clinically for more than 60 years and its miraculous effects beyond the clinic have been discovered and discussed . In addition to the clinically approved hypoglycemic effect, it also has a positive metabolic regulation effect on the human body that cannot be ignored . The preventive effects of metformin in addition to treating diabetes are also beginning to be recommended in some guidelines .

作用機序

Eflornithine hydrochloride exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase (ODC). This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting ODC, eflornithine hydrochloride reduces the production of polyamines, thereby affecting cellular processes and hair growth .

Similar Compounds:

- Ethinyl Estradiol/Norethindrone

- Ethinyl Estradiol/Drospirenone

- Aldactone

- Proscar

Comparison: Eflornithine hydrochloride is unique in its mechanism of action as an irreversible inhibitor of ornithine decarboxylase. Unlike other compounds that may target different pathways or have different therapeutic uses, eflornithine hydrochloride specifically inhibits polyamine biosynthesis, making it effective for conditions like African trypanosomiasis and hirsutism .

生化学分析

Biochemical Properties

Metformin hydrochloride is a biguanide antihyperglycemic agent that interacts with various enzymes and proteins. It suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats . Metformin increases the sensitivity of peripheral receptors to insulin and the utilization of glucose by cells . It stimulates glycogen synthesis, delays absorption of glucose in the intestines, and reduces triglyceride levels .

Cellular Effects

Metformin hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by decreasing glucose production in the liver, increasing the insulin sensitivity of body tissues, and increasing GDF15 secretion, which reduces appetite and caloric intake . It also inhibits hepatic gluconeogenesis, a process that produces glucose in the liver .

Molecular Mechanism

The molecular mechanism of metformin hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Metformin hydrochloride inhibits complex I, leading to AMPK activation . It also alters cellular redox balance, supporting a redox-dependent mechanism of metformin action .

Temporal Effects in Laboratory Settings

Over time, metformin hydrochloride shows changes in its effects in laboratory settings. It is stable and does not bind to plasma proteins . It is excreted unchanged in the urine

Dosage Effects in Animal Models

The effects of metformin hydrochloride vary with different dosages in animal models . It has been shown to suppress the level of inflammation and degree of pulmonary fibrosis in the lung tissue of the PF animal model

Metabolic Pathways

Metformin hydrochloride is involved in several metabolic pathways. It suppresses hepatic gluconeogenesis, a key metabolic pathway . It also affects the AMP-activated protein kinase (AMPK) pathway and modulates mitochondrial metabolism .

Transport and Distribution

Metformin hydrochloride is transported and distributed within cells and tissues. It is absorbed mainly in the small intestine, with a bioavailability of 55 ± 16% . The drug is eliminated unchanged by the kidney, with an average half-life of 5 hours in individuals with normal renal function .

Subcellular Localization

Current research suggests that metformin hydrochloride may affect multiple cellular processes, indicating that it may be localized to various subcellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step process involving the reaction of ornithine with difluoromethylornithine. The synthetic route typically involves the use of reagents such as methanol and glacial acetic acid in a reversed-phase high-performance liquid chromatography (RP-HPLC) setup .

Industrial Production Methods: Industrial production of eflornithine hydrochloride involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yield and purity, ensuring the compound meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Eflornithine hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include bromocresol green, bromophenol blue, methyl orange, and bromothymol blue. The reactions are typically carried out in buffered solutions of varying pH levels .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ion-pair complexes can be formed when eflornithine hydrochloride reacts with certain dyes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Metformin hydrochloride involves the reaction between two starting materials, dimethylamine hydrochloride and 2-cyanoguanidine. The reaction results in the formation of Metformin base, which is then converted to Metformin hydrochloride through a reaction with hydrochloric acid.", "Starting Materials": ["Dimethylamine hydrochloride", "2-cyanoguanidine"], "Reaction": [ "Step 1: Dimethylamine hydrochloride is reacted with 2-cyanoguanidine in the presence of a solvent such as water or ethanol.", "Step 2: The reaction mixture is heated to a temperature of around 80-100°C for several hours.", "Step 3: The resulting Metformin base is then filtered and washed with water to remove any impurities.", "Step 4: Metformin base is reacted with hydrochloric acid to form Metformin hydrochloride.", "Step 5: The resulting Metformin hydrochloride is then purified through recrystallization or other suitable methods.", "Step 6: The final product is obtained in the form of white crystalline powder." ] } | |

CAS番号 |

1115-70-4 |

分子式 |

C4H12ClN5 |

分子量 |

165.62 g/mol |

IUPAC名 |

2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H |

InChIキー |

OETHQSJEHLVLGH-UHFFFAOYSA-N |

異性体SMILES |

CN(C)/C(=N/C(=N)N)/N.Cl |

SMILES |

CN(C)C(=N)N=C(N)N.Cl |

正規SMILES |

CN(C)C(=NC(=N)N)N.Cl |

沸点 |

224.1ºC at 760 mmHg |

melting_point |

223-226 °C 223 - 226 °C |

その他のCAS番号 |

1115-70-4 15537-72-1 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

関連するCAS |

1674364-49-8 |

賞味期限 |

Stable under recommended storage conditions. /Metformin hydrochloride/ |

溶解性 |

Freely soluble |

同義語 |

Dimethylbiguanidine Dimethylguanylguanidine Glucophage HCl, Metformin Hydrochloride, Metformin Metformin Metformin HCl Metformin Hydrochloride |

蒸気圧 |

7.58X10-5 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。